2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Description
Properties
IUPAC Name |
2-[[4-(2,4-dichlorophenyl)-5-[(2-methoxyanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N6O2S/c1-28-15-5-3-2-4-13(15)22-9-16-24-25-18(29-10-17(27)23-21)26(16)14-7-6-11(19)8-12(14)20/h2-8,22H,9-10,21H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZLLWAKOAIQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide (CAS No. 1306738-57-7) is a member of the triazole family, known for its diverse biological activities. This compound incorporates a triazole ring, a thiol group, and various aromatic substituents that contribute to its pharmacological potential. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 453.34 g/mol. The structural features include:
- A triazole ring which is pivotal for biological activity.
- Dichlorophenyl and methoxyphenyl groups that enhance reactivity and selectivity towards biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological properties:
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. The compound has shown:
- In vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Antifungal activity , particularly against Candida albicans, indicating potential as an antifungal agent .
Anticancer Activity
The compound's anticancer potential has been evaluated in several studies:
- Cell Line Studies : It has been tested against multiple cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). The IC50 values ranged from 1.18 µM to 4.18 µM, showcasing its potency compared to established chemotherapeutics like staurosporine .
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of key enzymes involved in cell proliferation and survival pathways.
- Potential to induce apoptosis in cancer cells through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity of triazole derivatives:
- The dichlorophenyl moiety enhances lipophilicity and facilitates better interaction with cellular membranes.
- The methoxyphenyl group may contribute to increased electron density, enhancing binding affinity to target proteins .
Case Studies
- Anticancer Efficacy : In a study involving synthesized triazole derivatives, the compound was noted for its ability to inhibit cell growth across multiple cancer types with varying degrees of potency. Notably, it was more effective than some traditional chemotherapeutics in specific assays .
- Antibacterial Testing : A comparative study on the antibacterial efficacy of triazole derivatives revealed that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .
Scientific Research Applications
Overview
2-[(4-(2,4-Dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a compound with significant potential in various scientific research applications. Its unique molecular structure, characterized by a triazole ring and thioacetohydrazide moiety, suggests diverse biological activities and potential therapeutic uses.
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit antifungal properties. Studies have demonstrated that derivatives of 1,2,4-triazole can inhibit the growth of various fungal strains by interfering with ergosterol biosynthesis, a key component of fungal cell membranes. The presence of the dichlorophenyl and methoxyphenyl groups may enhance these antifungal effects through increased lipophilicity and improved cell membrane penetration.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Triazole derivatives have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies on similar compounds have shown promising results in inhibiting cancer cell lines, indicating that further exploration of this compound's anticancer properties could be fruitful.
Antimicrobial Properties
Beyond antifungal activity, triazole-containing compounds have also demonstrated broad-spectrum antimicrobial properties. Research has suggested that these compounds can effectively combat bacterial infections by disrupting bacterial cell wall synthesis or function.
Study on Antifungal Activity
A study published in the Journal of Medicinal Chemistry evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that modifications to the triazole structure significantly impacted antifungal potency, with certain derivatives exhibiting IC50 values in the low micromolar range.
Anticancer Research
In a study featured in Cancer Research, researchers synthesized several triazole-based compounds and tested their effects on breast cancer cell lines. The findings revealed that specific modifications led to enhanced cytotoxicity and apoptosis induction compared to standard chemotherapeutics.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations :
- Halogenation: The target compound’s 2,4-dichlorophenyl group may enhance antimicrobial activity compared to mono-halogenated analogs (e.g., 4-chlorophenyl in ) due to stronger electron-withdrawing effects and intermolecular interactions .
- Methoxy vs. Thiophene : The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with thiophene-containing analogs (), which exhibit conjugated π-systems for enhanced charge transfer .
- Hydrazide Modifications : Schiff base formation (e.g., benzylidene in ) increases planarity and bioactivity, whereas the free acetohydrazide in the target compound allows for further functionalization .
Table 2: Antimicrobial and Cytotoxic Activities
Key Observations :
- Antimicrobial Potency: Dichlorophenyl-substituted triazoles (e.g., ) often outperform non-halogenated analogs, suggesting the target compound’s dichloro groups may enhance activity .
- Cytotoxicity : Hydrazone derivatives () demonstrate that modifying the acetohydrazide group can significantly boost selectivity for cancer cells. The target compound’s free hydrazide may serve as a precursor for such bioactive derivatives .
Physicochemical and Thermodynamic Properties
- Solubility : The 2-methoxyphenyl group improves water solubility compared to purely hydrophobic substituents (e.g., diphenyl in ) but reduces it relative to hydroxy/methoxybenzylidene analogs () .
- Thermodynamic Stability : Halogenated triazoles (e.g., ) exhibit higher melting points and crystallinity due to halogen bonding, a trend likely applicable to the target compound .
Q & A
Q. Q1. What are the standard synthetic routes for preparing 1,2,4-triazole-thioacetohydrazide derivatives, and how can reaction conditions influence product purity?
Answer: The compound is synthesized via multi-step reactions, typically starting with cyclization of thiosemicarbazides or hydrazine intermediates. For example:
- Step 1: React 4-amino-1,2,4-triazole-3-thiol derivatives with chloroacetamide or bromoethyl malonate under alkaline conditions (e.g., KOH/ethanol) to form the thioether linkage .
- Step 2: Introduce the 2-methoxyphenylaminomethyl group via Mannich reaction or nucleophilic substitution, using formaldehyde and 2-methoxy aniline in refluxing ethanol .
Critical factors: Excess reagents or prolonged reflux can lead to byproducts like dimerization or over-alkylation. Monitor via TLC and optimize solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics .
Q. Q2. How can spectroscopic methods (NMR, IR) distinguish between tautomeric forms of 1,2,4-triazole derivatives?
Answer:
- 1H NMR: The presence of NH protons in the thione tautomer (δ 10–12 ppm) versus their absence in the thiol form. For example, the thione tautomer of 4-phenyl-1,2,4-triazole-3-thiol shows a singlet at δ 13.2 ppm .
- IR: Thione C=S stretching appears at 1200–1250 cm⁻¹, while thiol S-H stretches are observed at 2550–2600 cm⁻¹ .
Advanced Research: Biological Activity and Mechanism
Q. Q3. What experimental strategies are recommended for evaluating the cytotoxicity of this compound against 3D cancer spheroid models?
Answer:
- 3D Spheroid Culture: Use ultra-low attachment plates to grow Panc-1 (pancreatic) or MDA-MB-231 (breast cancer) spheroids. Treat with compound concentrations (1–100 μM) for 72 hours .
- Viability Assay: Apply CellTiter-Glo® 3D to measure ATP levels, ensuring penetration into spheroid cores. Compare IC₅₀ values with 2D monolayer cultures to assess efficacy in physiologically relevant models .
- Migration Inhibition: Use scratch assays or transwell chambers pre-treated with the compound to evaluate antimetastatic potential .
Q. Q4. How can contradictory antimicrobial activity data across structurally similar triazole derivatives be resolved?
Answer:
- Structural Variants: Test substituent effects systematically. For example, replacing 2-methoxyphenyl with 3,4-dimethoxyphenyl increases antifungal activity due to enhanced lipophilicity .
- Resistance Profiling: Perform checkerboard assays with fluconazole or amphotericin B to identify synergistic/antagonistic effects .
- Biofilm Assays: Use crystal violet staining to quantify biofilm disruption, as poor penetration may explain false negatives in broth microdilution tests .
Advanced Research: Structure-Activity Relationships (SAR)
Q. Q5. Which computational methods are suitable for predicting the binding affinity of this compound to interleukin-15 or kinase targets?
Answer:
- Molecular Docking: Use AutoDock Vina with IL-15 receptor α/γ (PDB: 5OWT) to identify key interactions (e.g., hydrogen bonds with Glu46 or hydrophobic contacts with Phe42) .
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on RMSD and binding free energy (MM-PBSA) .
- QSAR Models: Train models with descriptors like LogP, polar surface area, and H-bond donors using datasets from PubChem BioAssay (AID 1259351) .
Basic Research: Analytical Challenges
Q. Q6. How can researchers address low yields in the final hydrazide coupling step?
Answer:
- Activation Strategies: Use EDCI/HOBt or DCC as coupling agents to improve efficiency in forming the acetohydrazide bond .
- Solvent Optimization: Replace ethanol with DMF or THF to enhance solubility of intermediates.
- Workup: Acidify the reaction mixture (pH 3–4) to precipitate the product, followed by recrystallization from ethanol/water (7:3 v/v) .
Advanced Research: Toxicity and Selectivity
Q. Q7. What methodologies assess the selectivity of this compound for cancer cells over healthy fibroblasts?
Answer:
- Co-Culture Models: Co-culture MRC-5 fibroblasts with IGR39 melanoma cells in a 1:1 ratio. Treat with the compound and quantify apoptosis via Annexin V/PI staining .
- Proteomics: Perform LC-MS/MS to compare protein expression changes (e.g., Bcl-2, Bax) in cancer vs. normal cells after treatment .
Advanced Research: Green Chemistry Approaches
Q. Q8. Can microwave-assisted synthesis reduce reaction times for triazole-thioacetohydrazide derivatives?
Answer: Yes. For example:
- Step 1: Cyclize thiosemicarbazides under microwave irradiation (300 W, 100°C, 10 min) to achieve 85–90% yield vs. 6 hours under conventional reflux .
- Step 2: Use solvent-free conditions with silica-supported K₂CO₃ for alkylation, reducing waste generation .
Basic Research: Data Reproducibility
Q. Q9. How should researchers handle inconsistencies in reported antifungal activity across laboratories?
Answer:
- Standardize Protocols: Follow CLSI M38-A2 guidelines for filamentous fungi, using RPMI-1640 medium and 48-hour incubation at 35°C .
- Quality Control: Include reference strains (e.g., Candida albicans ATCC 90028) in each assay batch to validate results .
Advanced Research: Computational Modeling
Q. Q10. Which DFT parameters are critical for studying the electronic properties of this compound’s thione-thiol tautomers?
Answer:
- Basis Set: Use B3LYP/6-311++G(d,p) to optimize geometry and calculate tautomer energy differences .
- NBO Analysis: Evaluate hyperconjugative interactions (e.g., LP(S) → σ*(N-N)) to explain tautomeric stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
